Cas no 1644-22-0 (Benzene,(1,1,2,2,2-pentafluoroethoxy)-)

Benzene, (1,1,2,2,2-pentafluoroethoxy)- is a fluorinated aromatic compound characterized by the substitution of a pentafluoroethoxy group on the benzene ring. This structure imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and low surface energy. The electron-withdrawing nature of the pentafluoroethoxy group influences the reactivity of the aromatic ring, making it useful in specialized synthetic applications, such as intermediates for pharmaceuticals or agrochemicals. Its fluorinated moiety also contributes to hydrophobic and lipophobic characteristics, which are valuable in surface modification and coatings. The compound’s stability under harsh conditions makes it suitable for high-performance material research and industrial processes requiring inert, fluorinated components.
Benzene,(1,1,2,2,2-pentafluoroethoxy)- structure
1644-22-0 structure
Product Name:Benzene,(1,1,2,2,2-pentafluoroethoxy)-
CAS No:1644-22-0
MF:C8H5F5O
MW:212.116719961166
MDL:MFCD28396336
CID:169700
PubChem ID:137133
Update Time:2025-10-31

Benzene,(1,1,2,2,2-pentafluoroethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Pentafluoroethoxybenzene
    • 1,1,2,2,2-pentafluoroethoxybenzene
    • Benzene,(1,1,2,2,2-pentafluoroethoxy)-
    • DTXSID50167758
    • 1644-22-0
    • SCHEMBL6000951
    • (pentafluoroethoxy)benzene
    • pentafluoroethoxy-benzene
    • MFCD28396336
    • Benzene, (1,1,2,2,2-pentafluoroethoxy)-
    • (1,1,2,2,2-Pentafluoroethoxy)benzene
    • IPNFWPNJJRACNA-UHFFFAOYSA-N
    • BAA64422
    • MDL: MFCD28396336
    • Inchi: 1S/C8H5F5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H
    • InChI Key: IPNFWPNJJRACNA-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(OC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 212.02605
  • Monoisotopic Mass: 212.026056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.348
  • Boiling Point: 124.5°Cat760mmHg
  • Flash Point: 34.7°C
  • Refractive Index: 1.402
  • PSA: 9.23

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Benzene,(1,1,2,2,2-pentafluoroethoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:1644-22-0)Benzene,(1,1,2,2,2-pentafluoroethoxy)-
Order Number:A1138780
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):154.0
Email:sales@amadischem.com

Additional information on Benzene,(1,1,2,2,2-pentafluoroethoxy)-

Chemical Profile of Benzene,(1,1,2,2,2-pentafluoroethoxy)- (CAS No. 1644-22-0)

Benzene,(1,1,2,2,2-pentafluoroethoxy)-, identified by its Chemical Abstracts Service (CAS) number 1644-22-0, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the substitution of hydrogen atoms in the benzene ring with fluorine and ethoxy groups, which imparts unique electronic and steric properties. The structural modification not only enhances the metabolic stability of the molecule but also influences its interaction with biological targets, making it a valuable scaffold for drug discovery.

The synthesis of Benzene,(1,1,2,2,2-pentafluoroethoxy)- involves a series of well-defined chemical transformations that highlight the versatility of fluorinated intermediates. The process typically begins with the electrophilic aromatic substitution of benzene to introduce a fluoro group at the desired position. Subsequent reactions include the introduction of ethoxy groups at specific positions on the benzene ring, often employing nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The use of fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) is critical in achieving high yields and regioselectivity.

One of the most compelling aspects of Benzene,(1,1,2,2,2-pentafluoroethoxy)- is its potential as a building block for more complex pharmaceutical molecules. The presence of both fluorine and ethoxy substituents makes it an ideal candidate for further functionalization. For instance, researchers have explored its utility in constructing novel kinase inhibitors and antiviral agents. The fluorine atoms can modulate the electronic properties of the molecule, enhancing binding affinity to biological targets, while the ethoxy groups provide a handle for further chemical modifications.

Recent studies have demonstrated the application of Benzene,(1,1,2,2,2-pentafluoroethoxy)- in the development of next-generation agrochemicals. Fluorinated compounds are known for their improved environmental stability and efficacy against pests. In one notable study published in the Journal of Agricultural and Food Chemistry, researchers utilized this compound to design a new generation of herbicides that exhibit higher selectivity and lower toxicity to non-target organisms. The pentafluoroethoxy group plays a crucial role in enhancing the lipophilicity and bioavailability of these agrochemicals.

The pharmacological potential of Benzene,(1,1,2,2,2-pentafluoroethoxy)- has also been explored in the context of central nervous system (CNS) drugs. The fluorine atoms can improve blood-brain barrier penetration by increasing lipophilicity without compromising metabolic stability. This property is particularly valuable for designing drugs that target neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary in vitro studies have shown that derivatives of this compound exhibit promising activity against beta-secretase enzymes implicated in Alzheimer's pathogenesis.

In addition to its pharmaceutical applications, Benzene,(1,1,2,2,2-pentafluoroethoxy)- has found utility in materials science. The unique electronic properties conferred by fluorine substitution make it an attractive candidate for organic electronics and liquid crystal displays (LCDs). Researchers have investigated its incorporation into polymer matrices to enhance charge transport properties. The ethoxy groups facilitate compatibility with other polymer components, leading to improved material performance.

The industrial production of Benzene,(1,1,2,2,2-pentafluoroethoxy)- is carefully optimized to ensure high purity and yield. Advanced catalytic systems are employed to minimize side reactions and maximize efficiency. Continuous flow chemistry has emerged as a particularly effective approach for synthesizing fluorinated aromatic compounds due to its scalability and reduced waste generation. These innovations align with global trends toward sustainable chemical manufacturing.

Regulatory considerations play a significant role in the commercialization of Benzene,(1,1,2,2,pentafluoroethoxy)- derivatives. While not classified as hazardous or controlled substances under current regulations, manufacturers must adhere to stringent guidelines regarding environmental impact and workplace safety. Toxicological studies are conducted to assess potential health risks associated with exposure, ensuring that all applications meet safety standards.

The future prospects for Benzene,(1,1,2,2,2-pentafluoroethoxy)- are promising, with ongoing research exploring new synthetic methodologies and applications。 Collaborative efforts between academia and industry are driving innovation in this field, paving the way for novel therapeutics and advanced materials。 As our understanding of fluorinated chemistry evolves, so too will the versatility and utility of this remarkable compound。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1644-22-0)Benzene,(1,1,2,2,2-pentafluoroethoxy)-
A1138780
Purity:99%
Quantity:5g
Price ($):154.0
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